tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-10-5-6-12(18-4)15-11(10)9-16/h5-6H,7-9H2,1-4H3 |
InChI Key |
NBDNRAUKSNQPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the naphthyridine core using reagents like methyl iodide or dimethyl sulfate.
tert-Butyl Ester Formation: The tert-butyl ester can be formed by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo oxidation reactions, where the methoxy group or the naphthyridine core may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthyridine oxides or quinones.
Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as a building block in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Electron-Donating vs.
- Molecular Weight and Solubility: Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights (~300–360 g/mol) and reduced aqueous solubility compared to the methoxy analog (262 g/mol). Amino-substituted derivatives (e.g., 3-NH₂) balance polarity and molecular weight, favoring pharmacokinetic profiles .
Biological Activity
tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a synthetic organic compound characterized by its unique naphthyridine structure. It has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a molecular formula of C14H20N2O3 and a molecular weight of 249.31 g/mol. Its structure features a tert-butyl group, a methoxy substituent, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | IYDIIRFVGIIJPC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Naphthyridine Core : Condensation reaction between 2-aminopyridine and appropriate aldehydes or ketones.
- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.
- Esterification : Formation of the tert-butyl ester by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst .
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Interaction studies suggest it could modulate enzymes involved in metabolic pathways or disease processes. For example, derivatives of naphthyridine compounds have shown potential as inhibitors for various protein kinases .
Antiparasitic Effects
Some derivatives of naphthyridine have been evaluated for their antiplasmodial activity against malaria-causing parasites. The mechanism often involves inhibition of critical enzymes within the parasite's metabolism .
The mechanisms through which this compound exerts its biological effects likely involve:
- Binding to Molecular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.
- Inhibition of Signaling Pathways : It may interfere with cellular signaling pathways crucial for disease progression .
- Modification of Cellular Processes : By affecting enzyme activity or receptor signaling, it can alter cellular responses to various stimuli.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insight into its potential applications:
- Antibacterial Studies : A study on naphthyridine derivatives revealed that modifications could enhance antibacterial potency against resistant strains such as MRSA .
- Antiparasitic Research : Investigations into similar naphthyridine compounds have shown promising results against Trypanosoma brucei infections in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
